RI-1 - 415713-60-9

RI-1

Catalog Number: EVT-280465
CAS Number: 415713-60-9
Molecular Formula: C14H11Cl3N2O3
Molecular Weight: 361.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RI-1 (3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione) is a small molecule inhibitor of the RAD51 protein, a central player in the homologous recombination (HR) pathway of DNA repair. [, , , , , , , ] This pathway is essential for maintaining genomic stability and repairing DNA double-strand breaks, lesions that can block DNA replication. [, , ] RI-1 specifically targets RAD51, disrupting HR and leading to increased sensitivity of cancer cells to DNA-damaging agents. [, , , , , ]

Mechanism of Action

RI-1 inhibits homologous recombination by covalently binding to RAD51 at cysteine 319. [] This binding likely destabilizes the interface used by RAD51 monomers to assemble into filaments on DNA. [] This disrupts the formation of RAD51 foci in the nucleus after DNA damage, a hallmark of active HR. [, , ] By inhibiting RAD51, RI-1 reduces gene conversion, a mechanism of HR-mediated repair, and stimulates single-strand annealing, an alternative DNA repair pathway. []

Applications
  • RI-1 has demonstrated potential for enhancing the efficacy of DNA-damaging agents like alkylating drugs and radiation therapy in preclinical studies involving various cancer cell lines, including glioblastoma, multiple myeloma, cervical cancer, and DLBCL. [, , , , , , , ]
  • The combination of RI-1 with melphalan, an alkylating agent, significantly enhanced melphalan's toxicity against multiple myeloma cells. [, ] This effect was associated with delayed repair of interstrand crosslinks and increased levels of double-strand breaks. [, ]
  • In glioblastoma, RI-1 potentiated the effects of the alkylating drug CCNU (lomustine). [] Treatment with RI-1 led to a reduction in DNA double-strand breaks and chromosomal aberrations, suggesting an enhancement of CCNU's DNA-damaging effects. []
  • RI-1 sensitized cervical cancer cells to cisplatin and ionizing radiation. [] This sensitization was linked to a decrease in cell proliferation and an increase in cell cycle arrest, highlighting the role of HR in resistance to these therapies. []
  • RI-1 serves as a valuable tool for dissecting the complex network of DNA repair pathways. [] By inhibiting HR, RI-1 allows researchers to study the relative contributions of different repair mechanisms, like single-strand annealing and non-homologous end joining. []
  • RI-1 has been used to investigate the impact of HR on the sensitivity of bone marrow plasma cells to melphalan in multiple myeloma. [] This research identified significant changes in DSB repair efficiency that correlated with clinical outcomes. [, ]
  • Studies using RI-1 have shown that inhibiting HR can enhance the anti-HBV activity of CRISPR/Cas9 by reducing the level of HBV cccDNA. [] This highlights the role of HR in the persistence of viral DNA and suggests a potential strategy for improving antiviral therapies.
  • Research has identified a potential link between elevated RAD51 expression in glioma stem cells and their resistance to radiation. [, ] Inhibiting Rad51 with RI-1 radiosensitizes these cells, suggesting that targeting HR may be a promising approach to improve radiotherapy outcomes in glioblastoma. [, ]
Future Directions
  • Optimized inhibitors: Developing RI-1 analogs with improved stability, pharmacokinetic properties, and target specificity will be crucial for advancing towards clinical trials. []

1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholino-1H-pyrrole-2,5-dione (RI-2)

Compound Description: RI-2 is a small molecule that acts as a RAD51 inhibitor. It was specifically designed as an analog of RI-1 with reduced reactivity to minimize off-target effects and improve stability in biological systems []. Despite lacking the Michael acceptor reactivity of RI-1, RI-2 retains the ability to inhibit RAD51 activity. Research suggests that RI-2 binds reversibly to the same site on RAD51 as RI-1 [].

Relevance: RI-2 is a structurally related compound to RI-1, designed to improve upon the potential limitations of RI-1's reactivity while maintaining its RAD51 inhibitory activity []. Both compounds directly interact with and inhibit RAD51, disrupting homologous recombination repair.

B02

Compound Description: B02 is a small molecule inhibitor of RAD51 [, ]. It has demonstrated efficacy in disrupting homologous recombination repair, a process essential for repairing DNA double-strand breaks.

Relevance: Similar to RI-1, B02 directly targets and inhibits RAD51, highlighting its role as a potential therapeutic agent by disrupting homologous recombination repair [, ]. The use of B02 in conjunction with RI-1 further supports the significance of RAD51 inhibition as a therapeutic target.

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapy drug that acts as a DNA crosslinking agent, interfering with DNA replication and repair mechanisms []. It is commonly used in various cancer treatments, including cervical cancer.

Relevance: While structurally unrelated to RI-1, cisplatin's mechanism of action as a DNA-damaging agent makes it relevant to the research on RI-1 []. The study demonstrated that inhibiting RAD51 with RI-1 increased the sensitivity of cervical cancer cells to cisplatin, suggesting a potential synergistic effect between the two compounds.

Lomustine (CCNU)

Compound Description: Lomustine, also known as CCNU, is a chloroethylating nitrosourea used as a chemotherapy drug []. It induces DNA interstrand crosslinks (ICLs), inhibiting DNA replication and promoting double-strand breaks.

Relevance: Lomustine, similar to other DNA-damaging agents like cisplatin, is relevant to the research on RI-1 due to its ability to induce DNA damage that requires repair []. The study highlighted that combining lomustine with RI-1 enhanced the killing effect on glioblastoma cells, suggesting a synergistic effect between the two compounds.

Mirin

Compound Description: Mirin is a small molecule inhibitor that targets MRE11, a protein involved in the early stages of DNA double-strand break repair []. Inhibiting MRE11 disrupts the repair process and sensitizes cells to DNA-damaging agents.

Relevance: Mirin, while not structurally similar to RI-1, is relevant because both compounds target different stages of the DNA repair pathway []. By inhibiting MRE11, mirin disrupts the recognition of DNA double-strand breaks, while RI-1 targets the HR repair pathway, ultimately leading to increased cell death.

NU7026

Compound Description: NU7026 is a selective inhibitor of DNA-dependent protein kinase (DNA-PK), a critical component of the non-homologous end joining (NHEJ) DNA repair pathway [, ]. Inhibiting DNA-PK disrupts NHEJ, making cells more susceptible to DNA-damaging agents, particularly those that induce double-strand breaks.

Relevance: NU7026 complements the research on RI-1 by targeting a different DNA repair pathway [, ]. While RI-1 inhibits HR, NU7026 targets NHEJ. This distinction suggests that combining these inhibitors could enhance the efficacy of DNA-damaging agents by simultaneously disrupting two major DNA repair pathways.

Rituximab

Compound Description: Rituximab is a monoclonal antibody that targets the CD20 protein found on the surface of B cells [, ]. It is used in the treatment of certain types of B-cell lymphomas and leukemias, including diffuse large B-cell lymphoma (DLBCL).

Relevance: Similar to its synergistic potential with cisplatin, RI-1's interaction with rituximab highlights its potential in enhancing the efficacy of existing cancer treatments [, ]. The study demonstrated that RI-1, by itself or in combination with rituximab, effectively targets CLL cells through both tumor cell-intrinsic and -extrinsic mechanisms.

Venetoclax (VEN)

Compound Description: Venetoclax is a Bcl-2 inhibitor that promotes apoptosis by preventing Bcl-2 from inhibiting pro-apoptotic proteins [, ]. It is used in the treatment of chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

Relevance: While structurally unrelated to RI-1, venetoclax, like rituximab, demonstrates the potential for combination therapies with RI-1 in treating CLL [, ]. The research indicated that combining RI-1 with venetoclax resulted in a significant synergistic effect, leading to complete and durable tumor regression in a xenograft model of B-cell lymphoma.

Properties

CAS Number

415713-60-9

Product Name

RI-1

IUPAC Name

3-chloro-1-(3,4-dichlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dione

Molecular Formula

C14H11Cl3N2O3

Molecular Weight

361.6 g/mol

InChI

InChI=1S/C14H11Cl3N2O3/c15-9-2-1-8(7-10(9)16)19-13(20)11(17)12(14(19)21)18-3-5-22-6-4-18/h1-2,7H,3-6H2

InChI Key

MWSUIZKGNWELRF-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione
RI-1 compound

Canonical SMILES

C1COCCN1C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.